6-chloro-N-cyclohexylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-cyclohexylpyridine-3-sulfonamide is a chemical compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.767 g/mol . This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-chloro-N-cyclohexylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of 6-chloropyridine-3-sulfonyl chloride with cyclohexylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
6-chloro-N-cyclohexylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond and formation of corresponding sulfonic acids and amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloro-N-cyclohexylpyridine-3-sulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which can mimic the structure of natural substrates.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or altering receptor function. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in various therapeutic and research applications .
Comparison with Similar Compounds
6-chloro-N-cyclohexylpyridine-3-sulfonamide can be compared with other sulfonamide-containing compounds, such as:
N-cyclohexylpyridine-3-sulfonamide: Lacks the chloro group, which may affect its reactivity and binding properties.
6-chloropyridine-3-sulfonamide: Lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets.
N-cyclohexylbenzenesulfonamide: Contains a benzene ring instead of a pyridine ring, which can alter its chemical and biological properties.
The presence of both the chloro and cyclohexyl groups in this compound makes it unique, providing distinct reactivity and binding characteristics that can be exploited in various applications .
Properties
IUPAC Name |
6-chloro-N-cyclohexylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-11-7-6-10(8-13-11)17(15,16)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFXRSADYROONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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